Benzene,1-(4-chlorophenoxy)-3-nitro
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Overview
Description
Benzene,1-(4-chlorophenoxy)-3-nitro is an organic compound with the molecular formula C12H8ClNO3 It is characterized by a benzene ring substituted with a 4-chlorophenoxy group and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-(4-chlorophenoxy)-3-nitro typically involves the nitration of 1-(4-chlorophenoxy)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 3-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene,1-(4-chlorophenoxy)-3-nitro can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(4-chlorophenoxy)-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
Benzene,1-(4-chlorophenoxy)-3-nitro has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene,1-(4-chlorophenoxy)-3-nitro involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene,1-chloro-4-phenoxy: Similar structure but lacks the nitro group.
1-Chloro-3-(4-chlorophenoxy)benzene: Contains an additional chlorine atom.
1-Bromo-4-(4-chlorophenoxy)benzene: Similar structure with a bromine atom instead of chlorine.
Uniqueness
Benzene,1-(4-chlorophenoxy)-3-nitro is unique due to the presence of both a nitro group and a chlorophenoxy group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-chlorophenoxy)-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-4-6-11(7-5-9)17-12-3-1-2-10(8-12)14(15)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDVWHYRZNCZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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